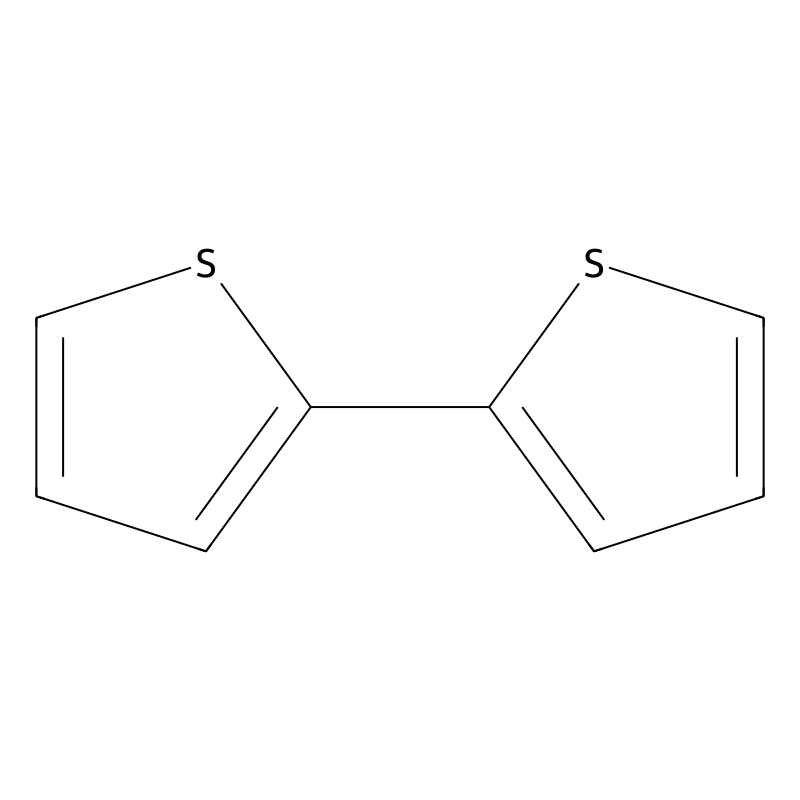2,2'-Bithiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Electronics
2,2'-Bithiophene serves as a fundamental building block for various organic electronic materials. Its conjugated structure, where alternating single and double bonds allow for delocalized electrons, grants it interesting electrical properties like semiconductivity and photoconductivity . This makes it suitable for applications like:
- Organic Field-Effect Transistors (OFETs): These are transistors made from organic materials, and 2,2'-bithiophene can be incorporated into their design to achieve desired electrical characteristics .
- Organic Light-Emitting Diodes (OLEDs): 2,2'-Bithiophene derivatives can be used as emitters or hole transporting materials in OLEDs, contributing to their efficient light emission and improved device performance .
Organic Photovoltaics (OPVs)
The ability of 2,2'-bithiophene to absorb light efficiently makes it a potential candidate for use in organic solar cells. Researchers are exploring its application as:
- Donor material: In OPVs, donor materials absorb light and generate excitons (bound electron-hole pairs). 2,2'-Bithiophene derivatives with tailored structures can be employed as donor materials to enhance light absorption and exciton generation efficiency .
Other Research Areas
Beyond electronics and photovoltaics, 2,2'-bithiophene finds applications in other research areas:
- Sensors: Due to its sensitivity to specific stimuli like light or chemicals, 2,2'-bithiophene derivatives are being investigated for developing various sensors .
- Biomedical applications: Functionalized 2,2'-bithiophene molecules are being explored for potential use in drug delivery and bioimaging applications due to their unique properties .
2,2'-Bithiophene is an organic compound with the chemical formula and a molecular weight of approximately 166.26 g/mol. It is classified as a heterocyclic compound, specifically a bithiophene, which consists of two thiophene rings connected at the 2-position. This compound typically appears as a colorless solid, although commercial samples may exhibit a greenish hue. The structure of 2,2'-bithiophene is characterized by coplanarity between the two thiophene rings, which distinguishes it from other similar compounds like biphenyl .
- Bromination: The introduction of bromine at the 5,5'-positions can yield 5,5'-dibromo-2,2'-bithiophene.
- Stannylation: This reaction can produce 5,5'-trimethylstannyl-2,2'-bithiophene, which is useful for subsequent arylation reactions .
- Cross-coupling Reactions: 2,2'-Bithiophene can be synthesized through cross-coupling methods starting from 2-halothiophenes .
Recent studies have explored the biological activity of metal complexes involving 2,2'-bithiophene ligands. These complexes have demonstrated promising antibacterial properties. For instance, novel metal (II) complexes with 2,2'-bithiophene ligands have shown significant antimicrobial potential in vitro and in silico studies . Additionally, the compound's derivatives have been investigated for their effects on biological systems, indicating a broader scope for pharmacological applications.
Several synthesis methods for 2,2'-bithiophene exist:
- Cross-Coupling Reactions: This method typically involves the reaction of 2-halothiophenes under palladium catalysis to form the bithiophene structure.
- Direct Arylation Polymerization: This technique allows for the formation of conjugated microporous polymers based on 2,2'-bithiophene .
- High-Pressure Reactions: New catalytic methods have been developed that activate reactions under high pressure to synthesize diverse derivatives of 2,2'-bithiophene efficiently .
- Substituted Variants: A simple and efficient synthesis route has been established for producing various substituted forms of 2,2'-bithiophene and terthiophenes .
The primary applications of 2,2'-bithiophene include:
- Organic Electronics: It serves as a building block in the synthesis of small molecules and polymer semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics.
- Light-Harvesting Materials: Its derivatives are used in dye-sensitized solar cells and other light-harvesting applications due to their favorable electronic properties .
- Biological Research: The antibacterial properties of its metal complexes make it a candidate for further pharmaceutical development.
Interaction studies involving 2,2'-bithiophene focus on its role as a ligand in coordination chemistry. These studies assess how bithiophene interacts with various metal ions and the resulting biological implications. For example, research has highlighted the electrochemical behavior and antimicrobial potential of metal (II) complexes formed with this ligand . Additionally, computational studies have been employed to predict interactions at the molecular level.
Several compounds are structurally similar to 2,2'-bithiophene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,3'-Bithiophene | Isomer | Different connectivity; less common in applications. |
| Terthiophene | Trimer | Composed of three thiophene units; used in advanced electronic materials. |
| Thiophene | Monomer | Basic building block for bithiophenes; simpler structure with fewer properties. |
| Biphenyl | Aromatic compound | Composed of two phenyl groups; lacks sulfur atoms which limits electronic properties compared to bithiophenes. |
The uniqueness of 2,2'-bithiophene lies in its coplanar structure and its versatile reactivity at specific positions, making it particularly suitable for applications in organic electronics and materials science .
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








